Oxolane-2-carbonyl isothiocyanate

Heterocyclic Chemistry Cycloaddition Reactions Regioselectivity

Oxolane-2-carbonyl isothiocyanate (CAS 1156948-59-2), also known as tetrahydrofuran-2-carbonyl isothiocyanate, is a specialized acyl isothiocyanate featuring a saturated oxolane (tetrahydrofuran) ring linked directly to a highly reactive -C(O)-N=C=S moiety. This heterocumulene class, distinct from simple alkyl or aryl isothiocyanates, possesses dual electrophilic centers—the carbonyl carbon and the isothiocyanate carbon—enabling its utility as a versatile building block for constructing diverse heterocyclic scaffolds and as both an acylating and thiocyanate-transfer reagent.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 1156948-59-2
Cat. No. B3417820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolane-2-carbonyl isothiocyanate
CAS1156948-59-2
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)N=C=S
InChIInChI=1S/C6H7NO2S/c8-6(7-4-10)5-2-1-3-9-5/h5H,1-3H2
InChIKeyWCCQFPWQZPHZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxolane-2-carbonyl Isothiocyanate (CAS 1156948-59-2): A Saturated Heterocyclic Acyl Isothiocyanate Building Block for Advanced Synthesis and Medicinal Chemistry


Oxolane-2-carbonyl isothiocyanate (CAS 1156948-59-2), also known as tetrahydrofuran-2-carbonyl isothiocyanate, is a specialized acyl isothiocyanate featuring a saturated oxolane (tetrahydrofuran) ring linked directly to a highly reactive -C(O)-N=C=S moiety [1]. This heterocumulene class, distinct from simple alkyl or aryl isothiocyanates, possesses dual electrophilic centers—the carbonyl carbon and the isothiocyanate carbon—enabling its utility as a versatile building block for constructing diverse heterocyclic scaffolds and as both an acylating and thiocyanate-transfer reagent [2]. With a molecular weight of 157.19 g/mol (C₆H₇NO₂S), its physical form and specific handling precautions (e.g., moisture sensitivity, use of inert atmosphere and PPE) are critical for its successful application in demanding synthetic protocols [3].

Why Oxolane-2-carbonyl Isothiocyanate Cannot Be Replaced by Generic Aromatic or Alkyl Isothiocyanate Analogs


Generic substitution of this compound with structurally similar isothiocyanates is scientifically unsound and can lead to project failure. The saturated oxolane (tetrahydrofuran) ring confers unique electronic and steric properties compared to its planar, aromatic furan analog (furan-2-carbonyl isothiocyanate), fundamentally altering reaction kinetics, regioselectivity in cycloadditions, and the physicochemical properties (e.g., LogP, solubility) of downstream products [1][2]. Furthermore, the adjacent carbonyl group creates a distinct class of acyl isothiocyanate with a reactivity profile—acting as both an electrophile and a masked nucleophile precursor—that is entirely different from simple alkyl or aryl isothiocyanates (e.g., benzyl or phenyl isothiocyanate) [3]. The precise spatial arrangement of the oxygen heteroatom within the flexible oxolane ring, as opposed to a rigid aromatic system, introduces unique hydrogen-bonding opportunities and conformational flexibility that are critical for achieving the desired biological activity or material properties in advanced applications [1].

Oxolane-2-carbonyl Isothiocyanate: A Quantified Guide to Differential Performance Against Its Closest Analogs


Regioselective Cycloaddition: Directing Heterocycle Formation via Oxolane Ring Conformation

The saturated oxolane ring of oxolane-2-carbonyl isothiocyanate is expected to impart a different conformational preference during cycloaddition reactions compared to its aromatic analog, furan-2-carbonyl isothiocyanate. This is inferred from class-level principles of acyl isothiocyanate reactivity. A direct cross-study comparison shows that furan-2-carbonyl isothiocyanate reacts with nitrogen nucleophiles to yield specific triazine, pyrimidine, and oxadiazine heterocycles with high efficiency (yields typically >70%) [1]. Due to the non-aromatic, flexible oxolane ring, the corresponding reactions with oxolane-2-carbonyl isothiocyanate would follow a different steric and electronic pathway, potentially leading to a distinct distribution of cyclized products (e.g., favoring 5-membered over 6-membered rings) with different yields [2].

Heterocyclic Chemistry Cycloaddition Reactions Regioselectivity

Hydrogen-Bonding Capacity: Quantitative Enhancement Over Aromatic Analogs for Target Engagement

The oxolane (tetrahydrofuran) ring's ether oxygen is a potent hydrogen-bond acceptor (HBA). In contrast to the aromatic furan analog (furan-2-carbonyl isothiocyanate), where the oxygen's lone pair is delocalized into the π-system, the saturated oxolane oxygen is significantly more basic and available for intermolecular interactions. This is a fundamental chemical property difference: the pKa of the conjugate acid of tetrahydrofuran is approximately -2.1, while furan's is -12.9 [1]. This translates to a stronger, more directional hydrogen bond with biological targets (e.g., kinase hinge regions, protein backbone amides) or in the self-assembly of supramolecular structures, which can directly impact binding affinity and solubility. The calculated polar surface area (PSA) contribution is also distinct.

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Binding

Electrophilic Reactivity: Acyl Isothiocyanates Exhibit Enhanced and Distinct Reactivity vs. Standard Alkyl/Aryl Isothiocyanates

The presence of the electron-withdrawing carbonyl group adjacent to the isothiocyanate moiety makes oxolane-2-carbonyl isothiocyanate a member of the acyl isothiocyanate class, which exhibits significantly enhanced electrophilicity at the isothiocyanate carbon compared to simple alkyl or aryl isothiocyanates (e.g., benzyl or phenyl isothiocyanate). This is a well-documented class effect. This heightened reactivity allows for faster and more efficient coupling with amines to form thioureas under milder conditions, often proceeding to completion at room temperature in short reaction times (e.g., <1 hour) compared to alkyl isothiocyanates which may require heating or longer reaction times (e.g., 12-24 hours) [1][2].

Organic Synthesis Acylation Thiourea Synthesis

Stability and Handling: Acyl Isothiocyanates Offer a More Manageable Profile Than Isocyanates

While specific stability data for oxolane-2-carbonyl isothiocyanate is not published, the compound benefits from the established, favorable handling profile of the acyl isothiocyanate class compared to their oxygen analogs, isocyanates. Isocyanates are known to be significantly more volatile, toxic, and reactive with moisture, often requiring specialized equipment. In contrast, isothiocyanates, including acyl derivatives, are described as being 'less unpleasant and somewhat less harmful to work with' [1]. This class-level difference reduces the risk of exposure and unwanted side reactions with atmospheric moisture, simplifying storage and experimental setup and thereby increasing the reliability and safety of the synthetic process.

Reagent Selection Safety Synthetic Efficiency

Oxolane-2-carbonyl Isothiocyanate (CAS 1156948-59-2): Best-Fit Research and Industrial Application Scenarios


Synthesis of Novel Heterocyclic Scaffolds for Medicinal Chemistry Libraries

This compound is an optimal reagent for medicinal chemists aiming to diversify heterocyclic core structures. Its unique, saturated oxolane ring allows for the construction of non-planar heterocycles (e.g., oxathiolanes, spiro-fused oxazolines) with distinct 3D topologies that differ from those obtained using aromatic acyl isothiocyanates like furan-2-carbonyl isothiocyanate [1][2]. The enhanced electrophilicity ensures rapid, high-yielding cyclization reactions, accelerating the exploration of new chemical space and improving the efficiency of lead optimization campaigns.

Installation of a Potent Hydrogen-Bond Acceptor in Drug Candidate Optimization

In structure-based drug design, the oxolane-2-carbonyl group serves as a superior building block for introducing a strong, directional hydrogen-bond acceptor. The saturated ether oxygen's high basicity (pKa of conjugate acid ≈ -2.1) provides a significant advantage over the weakly basic oxygen in aromatic furan analogs (pKa of conjugate acid ≈ -12.9), enabling stronger interactions with protein targets and potentially improving binding affinity and aqueous solubility [1]. This is particularly relevant for targeting enzyme active sites, kinase hinge regions, or protein-protein interaction interfaces.

Efficient and Safe Preparation of Thiourea-Focused Compound Collections

For synthetic and process chemists, this reagent offers a superior alternative to both its isocyanate counterparts and less reactive alkyl/aryl isothiocyanates. Its high reactivity allows for rapid (<1 hour) and clean conversion to diverse thioureas at room temperature, making it ideal for high-throughput parallel synthesis [1]. The class-level advantage of reduced toxicity and volatility compared to isocyanates also makes it a safer and more practical choice for routine laboratory use, minimizing the need for specialized handling equipment [2].

Functionalization of Advanced Materials and Polymer Surfaces

The bifunctional nature of oxolane-2-carbonyl isothiocyanate (possessing both an electrophilic isothiocyanate group and a latent nucleophile precursor) can be exploited in polymer chemistry and materials science for the precise, covalent modification of surfaces or polymer backbones containing amine or hydroxyl groups. The resulting thiourea linkages offer different chemical stability and dynamic properties compared to urethane (from isocyanates) or ester linkages, and the saturated oxolane ring can impart desired mechanical flexibility or change the surface polarity, opening avenues for creating novel functional materials [1].

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